molecular formula C6H10ClF2N3 B2482545 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride CAS No. 2171894-89-4

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B2482545
CAS No.: 2171894-89-4
M. Wt: 197.61
InChI Key: MKFYBFCWOATROQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H10ClF2N3 and its molecular weight is 197.61. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis in Superbasic Medium

  • Flexible ligands like bis(pyrazol-1-yl)alkanes were prepared using pyrazoles and 1,3-dibromopropane in a superbasic medium. This synthesis method could be relevant for producing compounds related to 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine hydrochloride (Potapov et al., 2007).

Generation of Structurally Diverse Library

  • 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used to generate a library of structurally diverse compounds, indicating potential for similar utilization of this compound (Roman, 2013).

Synthesis and Characterization of Pyrazole Derivatives

  • Hydroxymethyl pyrazole derivatives reacted with primary amines to yield compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine. These derivatives have potential applications in antitumor, antifungal, and antibacterial pharmacology (Titi et al., 2020).

Insecticidal Activity

  • Pyrazole-5-carboxamide derivatives showed insecticidal activity against lepidopterous pests, suggesting the possibility of this compound in similar applications (Ni Jue-ping, 2011).

Antimicrobial Applications

  • Compounds like difluoromethylated pyrazol-4-yl derivatives displayed in vitro antibacterial and antifungal activities, indicating similar potential for this compound (Chundawat et al., 2016).

Coordination Complexes with Antibacterial and Antifungal Properties

  • Pyrazole ligands were used to create coordination complexes with notable antibacterial and antifungal properties, suggesting similar potential for the subject compound (Draoui et al., 2022).

SNAr Reaction Selectivity

  • The selectivity in SNAr reactions involving pyrazole amines can be enhanced in the presence of certain bases, relevant for synthesizing targeted derivatives of this compound (Chan et al., 2010).

Application in Polymerization Processes

  • Cobalt(II), zinc(II), and cadmium(II) complexes with pyrazole-based ligands were effective in polymerizing methyl methacrylate, suggesting a role for similar ligands derived from this compound (Shin et al., 2016).

Properties

IUPAC Name

3,3-difluoro-2-pyrazol-1-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c7-6(8)5(4-9)11-3-1-2-10-11;/h1-3,5-6H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFYBFCWOATROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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